molecular formula C14H11ClFNOS B2391706 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide CAS No. 38007-79-3

2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide

Cat. No.: B2391706
CAS No.: 38007-79-3
M. Wt: 295.76
InChI Key: DWYKZZHFZODZGT-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C14H11ClFNOS It is known for its unique structural properties, which include a chloroacetamide group and a fluorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-fluorothiophenol with 4-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the recovery and recycling of reagents such as triethylamine can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-substituted acetamides and thioethers.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Similar structure but with an additional chlorine atom on the phenyl ring.

    2,4-Dichloroacetanilide: Contains two chlorine atoms on the phenyl ring instead of a fluorine atom.

    N-(4-(4-Fluorophenyl)-4-piperidinyl)acetamide hydrochloride: Contains a piperidine ring instead of a sulfanyl group.

Uniqueness

2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both a chloroacetamide group and a fluorophenyl sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)sulfanylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNOS/c15-9-14(18)17-11-3-7-13(8-4-11)19-12-5-1-10(16)2-6-12/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYKZZHFZODZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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